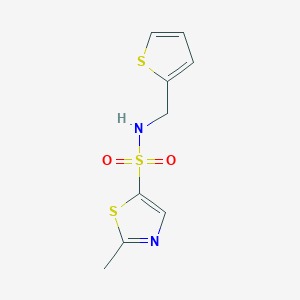

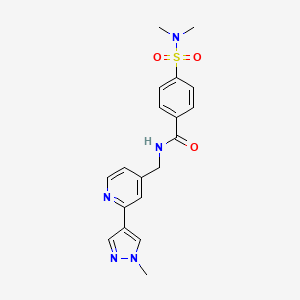

2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

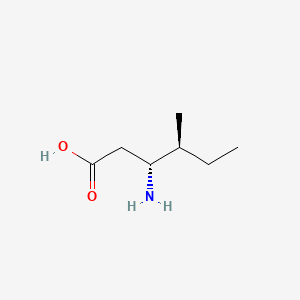

The compound 2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. Thiophene derivatives are known for their various biological activities, and when combined with sulfonamide groups, they can exhibit potential anticancer properties as well as inhibitory effects on certain enzymes like human carbonic anhydrase .

Synthesis Analysis

The synthesis of thiophene derivatives with sulfonamide groups involves multiple steps, including the preparation of the core thiophene structure followed by the introduction of the sulfonamide moiety. The synthesis process is carefully designed to ensure the correct attachment of functional groups, which is crucial for the biological activity of the final compound .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is essential for the compound's interaction with biological targets. The sulfonamide group is another key structural feature that can influence the compound's binding affinity and specificity towards certain enzymes or receptors .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions, which are important for their biological function. For instance, the sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. The reactivity of these compounds can be further modified by introducing different substituents on the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the specific substituents attached to the thiophene core. These properties are important for the pharmacokinetic profile of the compounds, determining their absorption, distribution, metabolism, and excretion in the body .

科学的研究の応用

Anti-Inflammatory and Anticancer Applications

- Synthesis and Characterization for Medical Applications : Novel sulfonamide derivatives have been synthesized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, hinting at its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Anticonvulsant and Antimicrobial Applications

- Anticonvulsant Agents : Sulfonamide thiazole moiety-containing heterocyclic compounds were synthesized and shown to possess anticonvulsant activity, with one compound offering 100% protection against picrotoxin-induced convulsion (A. A. Farag et al., 2012).

Enzyme Inhibition for Therapeutic Targeting

- Human Carbonic Anhydrase Inhibition : A series of sulfonamide derivatives were synthesized and evaluated for their inhibition potential against human carbonic anhydrase isoforms. Despite weak overall inhibition, certain compounds emerged as lead molecules for further development, indicating the value of sulfonamides in exploring selective enzyme inhibitors (C. B. Mishra et al., 2016).

Antimicrobial and Anticancer Properties

- Heterocyclic Compounds as Antibacterial Agents : New heterocyclic compounds containing a sulfonamido moiety were synthesized and found to exhibit significant antibacterial activity, marking them as promising candidates for developing new antimicrobial agents (M. E. Azab et al., 2013).

Biocatalysis and Metabolite Characterization

- Application in Drug Metabolism : The use of biocatalysis to generate mammalian metabolites of biaryl-bis-sulfonamide compounds for structural characterization underscores the role of sulfonamides in medicinal chemistry research, particularly in understanding drug metabolism and optimizing pharmacological profiles (M. Zmijewski et al., 2006).

Photophysical and Molecular Signaling

- Photophysical Properties of Sulfur-Containing Groups : The study of sulfur-containing functional groups on aromatic rings, particularly in thiazoles, provides insights into their effect on the electronic structures and photophysical properties, demonstrating the versatility of sulfonamide compounds in material sciences and sensing applications (T. Murai et al., 2018).

特性

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S3/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWKRXMUWGDSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(thiophen-2-ylmethyl)thiazole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)